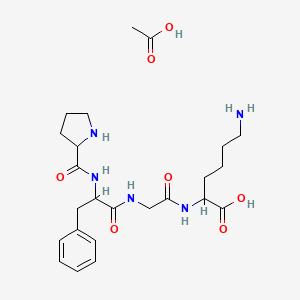
PRO-PHE-GLY-LYS ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–prolylphenylalanylglycyllysine (1/1) is a complex organic compound that combines acetic acid with a peptide sequence consisting of proline, phenylalanine, glycine, and lysine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–prolylphenylalanylglycyllysine (1/1) typically involves the stepwise assembly of the peptide sequence followed by the conjugation of acetic acid. The peptide can be synthesized using solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the protection of reactive side chains with protecting groups like Fmoc or Boc.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
Acetic acid–prolylphenylalanylglycyllysine (1/1) can undergo various chemical reactions, including:
Oxidation: The peptide sequence can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents under mild conditions to avoid peptide degradation.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
科学研究应用
Acetic acid–prolylphenylalanylglycyllysine (1/1) has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug delivery systems and as a bioactive peptide with therapeutic properties.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
作用机制
The mechanism of action of acetic acid–prolylphenylalanylglycyllysine (1/1) involves its interaction with specific molecular targets and pathways. The peptide sequence can bind to receptors or enzymes, modulating their activity. The acetic acid moiety may enhance the compound’s solubility and stability, facilitating its biological activity.
相似化合物的比较
Similar Compounds
Acetic acid–prolylphenylalanylglycylarginine (1/1): Similar peptide sequence but with arginine instead of lysine.
Acetic acid–prolylphenylalanylglycylhistidine (1/1): Contains histidine instead of lysine.
Uniqueness
Acetic acid–prolylphenylalanylglycyllysine (1/1) is unique due to the presence of lysine, which can introduce additional functional groups for further modification. This compound’s specific sequence and structure confer distinct biological and chemical properties, making it valuable for various applications.
属性
CAS 编号 |
104180-29-2 |
|---|---|
分子式 |
C24H37N5O7 |
分子量 |
507.588 |
IUPAC 名称 |
acetic acid;6-amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H33N5O5.C2H4O2/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16;1-2(3)4/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32);1H3,(H,3,4) |
InChI 键 |
CNOCCUPPTCYBQC-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















